Cas no 87698-82-6 (4-(2-Bromophenyl)morpholine)

4-(2-Bromophenyl)morpholine structure
4-(2-Bromophenyl)morpholine structure
Productnaam:4-(2-Bromophenyl)morpholine
CAS-nummer:87698-82-6
MF:C10H12BrNO
MW:242.11238193512
MDL:MFCD03086182
CID:653304

4-(2-Bromophenyl)morpholine Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(2-Bromophenyl)morpholine
    • 2-BROMOPHENYLMORPHOLINE
    • 4-(2-BROMOPHENYL)MORPHOLIN
    • Morpholine, 4-(2-bromophenyl)-
    • 2-morpholino bromobenzene
    • N-(2-bromophenyl)morpholine
    • 6-bromophenyl morpholine
    • 4-(2-Bromo-phenyl)-morpholine
    • SGUXGSGHYOGBDH-UHFFFAOYSA-N
    • X6107
    • ST24023118
    • 4-(2-Bromophenyl)morpholine (ACI)
    • 2-(4-Morpholino)bromobenzene
    • 2-Morpholinobromobenzene
    • MDL: MFCD03086182
    • Inchi: 1S/C10H12BrNO/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8H2
    • InChI-sleutel: SGUXGSGHYOGBDH-UHFFFAOYSA-N
    • LACHT: BrC1C(N2CCOCC2)=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 241.01000
  • Monoisotopische massa: 241.01023 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 159
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Moleculair gewicht: 242.11
  • Topologisch pooloppervlak: 12.5
  • XLogP3: 2.4

Experimentele eigenschappen

  • PSA: 12.47000
  • LogboekP: 2.35070

4-(2-Bromophenyl)morpholine Beveiligingsinformatie

4-(2-Bromophenyl)morpholine Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(2-Bromophenyl)morpholine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
B804653-100mg
4-(2-Bromophenyl)morpholine
87698-82-6
100mg
$ 70.00 2022-06-06
TRC
B804653-1g
4-(2-Bromophenyl)morpholine
87698-82-6
1g
$ 365.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59560-5g
N-(2-Bromophenyl)morpholine
87698-82-6 97%
5g
¥788.0 2022-04-28
Chemenu
CM163541-5g
4-(2-bromophenyl)morpholine
87698-82-6 95%+
5g
$153 2023-02-18
Apollo Scientific
OR52755-1g
4-(2-Bromophenyl)morpholine
87698-82-6 97%
1g
£39.00 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59560-250mg
N-(2-Bromophenyl)morpholine
87698-82-6 97%
250mg
¥117.0 2022-04-28
eNovation Chemicals LLC
D297123-50g
4-(2-Bromophenyl)morpholine
87698-82-6 97%
50g
$1800 2023-09-02
Fluorochem
211770-5g
4-(2-Bromophenyl)morpholine
87698-82-6 95%
5g
£148.00 2022-03-01
Fluorochem
211770-1g
4-(2-Bromophenyl)morpholine
87698-82-6 95%
1g
£51.00 2022-03-01
abcr
AB308944-1g
4-(2-Bromophenyl)morpholine, 95%; .
87698-82-6 95%
1g
€102.70 2025-02-17

4-(2-Bromophenyl)morpholine Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  4 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water
Referentie
Synthesis of ortho-Haloaminoarenes by Aryne Insertion of Nitrogen-Halide Bonds
Hendrick, Charles E.; et al, Journal of Organic Chemistry, 2015, 80(2), 1059-1069

Synthetic Routes 2

Reactievoorwaarden
1.1 Catalysts: N,N-Diethyl-2-propanamine
Referentie
"Tert-Amino effect" in heterocyclic synthesis. Formation of N heterocycles by ring-closure reactions of substituted 2-vinyl-N,N-dialkylanilines
Verboom, Willem; et al, Journal of Organic Chemistry, 1984, 49(2), 269-76

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Diisopropylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Solvents: Water
2.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  rt; 24 h, 105 °C
Referentie
Palladium-Catalyzed Amination of Aryl Nonaflates
Anderson, Kevin W.; et al, Journal of Organic Chemistry, 2003, 68(25), 9563-9573

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  20 h, 130 °C; 4 h, 130 °C
Referentie
Transition-Metal-Free Electrophilic Amination of Arylboroxines
Xiao, Qing; et al, Organic Letters, 2012, 14(16), 4230-4233

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Benzeneseleninic acid Solvents: Diethyl ether ,  Water ;  24 h, pH 6, rt
Referentie
Substituent Effects in Arylseleninic Acid-Catalyzed Bromination of Organic Substrates with Sodium Bromide and Hydrogen Peroxide
Drake, Michael D.; et al, Organometallics, 2003, 22(20), 4158-4162

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide ,  18-Crown-6 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  (-)-BINAP Solvents: Chloroform
Referentie
Room temperature catalytic amination of aryl iodides
Wolfe, John P.; et al, Journal of Organic Chemistry, 1997, 62(17), 6066-6068

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Dipotassium phosphate Solvents: Dimethylformamide ;  rt
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  20 h, 130 °C; 4 h, 130 °C
Referentie
Transition-Metal-Free Electrophilic Amination of Arylboroxines
Xiao, Qing; et al, Organic Letters, 2012, 14(16), 4230-4233

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, rt
1.2 Reagents: Cesium fluoride ;  80 °C
Referentie
Insertion of Arynes into N-Halo Bonds: A Direct Approach to o-Haloaminoarenes
Hendrick, Charles E.; et al, Organic Letters, 2013, 15(13), 3444-3447

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  rt; 24 h, 105 °C
Referentie
Palladium-Catalyzed Amination of Aryl Nonaflates
Anderson, Kevin W.; et al, Journal of Organic Chemistry, 2003, 68(25), 9563-9573

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  16 h, 80 °C
Referentie
Palladium-catalyzed monoamination of dihalogenated benzenes
Larsen, Simon Birkso; et al, Tetrahedron, 2008, 64(13), 2938-2950

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, rt
1.2 Reagents: Cesium fluoride ;  60 °C
Referentie
Insertion of Arynes into N-Halo Bonds: A Direct Approach to o-Haloaminoarenes
Hendrick, Charles E.; et al, Organic Letters, 2013, 15(13), 3444-3447

Synthetic Routes 12

Reactievoorwaarden
1.1 Solvents: Toluene ;  1.5 h, reflux
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  20 h, 130 °C; 4 h, 130 °C
Referentie
Transition-Metal-Free Electrophilic Amination of Arylboroxines
Xiao, Qing; et al, Organic Letters, 2012, 14(16), 4230-4233

4-(2-Bromophenyl)morpholine Raw materials

4-(2-Bromophenyl)morpholine Preparation Products

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:87698-82-6)4-(2-Bromophenyl)morpholine
A862461
Zuiverheid:99%
Hoeveelheid:25g
Prijs ($):350.0